N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N,5-dimethyl-1,3-thiazolidin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-4-3-7-5(6-2)8-4/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUKYRGITOHRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=NC)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291450 | |
| Record name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-31-5 | |
| Record name | NSC75634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thioureido Acid and Monochloroacetic Acid
Starting Material : 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (thioureido acid derivative).
Reaction Conditions : The thioureido acid is reacted with monochloroacetic acid in an aqueous 10% potassium carbonate solution at room temperature. The reaction mixture is then acidified to pH 6 using acetic acid.
Outcome : This reaction yields a thiazolone intermediate, confirmed by characteristic NMR signals (1H NMR singlet at 3.91 ppm for CH2 protons and 13C NMR resonances at 183.3 ppm for C=O and 187.0 ppm for C=N).
Notes : Conventional reflux conditions were unsuitable due to impurity formation; room temperature reaction is preferred for purity and yield.
Further Conversion : The thiazolone intermediate can be converted to the 2-amino-1,3-thiazole derivative by dehydration using strong dehydrating agents such as Eaton’s reagent or polyphosphoric acid at elevated temperatures (120 °C), yielding quinolone-type compounds in 71–88% yields.
| Step | Reactants | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | Thioureido acid + monochloroacetic acid | Room temperature, aqueous K2CO3, acidification | Thiazolone intermediate | Not specified |
| 2 | Thiazolone + dehydrating agent | 120 °C, 2–3 h | 2-Amino-1,3-thiazole derivative | 71–88 |
Synthesis via Thioureido Acid and Dichloroquinoxaline or Dichloro-1,4-naphthoquinone
Reaction : Thioureido acid is stirred with 2,3-dichloroquinoxaline or 2,3-dichloro-1,4-naphthoquinone in glacial acetic acid containing sodium acetate.
Conditions : Initial stirring at room temperature for 24 hours, followed by heating at 70–80 °C for 10 hours.
Product : Corresponding thiazole derivatives are formed.
Yield Considerations : Higher temperatures lead to decreased yields due to side intramolecular cyclizations forming unwanted by-products.
| Step | Reactants | Conditions | Product Type | Yield Notes |
|---|---|---|---|---|
| 1 | Thioureido acid + dichloroquinoxaline/naphthoquinone | Room temp 24h + 70–80 °C 10h | Thiazole derivatives | Moderate to good; high temp reduces yield |
Alternative Routes Involving Hydrazonoyl Halides and Carbodithioates
Method : Reaction of methyl or benzyl carbodithioates with hydrazonoyl halides in ethanolic triethylamine leads to cyclized thiazole derivatives.
Mechanism : Initial formation of thiohydrazonate intermediates, followed by intramolecular cyclization and elimination of thiol groups to form the thiazole ring.
Applications : This method allows for functionalized thiazole derivatives bearing various substituents, potentially including the N,5-dimethyl substitution pattern.
| Step | Reactants | Conditions | Product Type | Yield |
|---|---|---|---|---|
| 1 | Carbodithioate + hydrazonoyl halide | Ethanol, triethylamine, room temp or reflux | Thiazole derivatives | Good to excellent |
Analytical Confirmation
NMR Spectroscopy : Key to confirming ring formation and substitution patterns. For example, the presence of CH2 groups in thiazoline rings shows characteristic singlets in 1H NMR, while 13C NMR confirms carbonyl and imine carbons.
Elemental Analysis and Spectral Data : Used to confirm purity and structure of synthesized compounds.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reaction Conditions | Key Steps | Notes |
|---|---|---|---|---|
| 1 | Thioureido acid + monochloroacetic acid | Room temp, aqueous K2CO3, acidification | Cyclization to thiazolone, dehydration to thiazole | Avoid reflux to reduce impurities |
| 2 | Thioureido acid + dichloroquinoxaline or naphthoquinone | Room temp 24h + 70–80 °C 10h | Cyclization to thiazole derivatives | Higher temp reduces yield |
| 3 | Carbodithioates + hydrazonoyl halides | Ethanol, triethylamine, room temp/reflux | Formation of thiohydrazonate, cyclization | Allows diverse substitution |
Research Findings and Considerations
Reaction temperature and time critically influence yield and purity; milder conditions favor cleaner products.
Use of strong dehydrating agents facilitates ring closure and dehydration steps.
Side reactions such as intramolecular cyclizations can compete, especially at elevated temperatures, necessitating careful control.
The choice of starting materials allows for structural diversity in the thiazole ring substituents, including methyl groups at nitrogen and carbon positions.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry
In the field of chemistry, N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine serves as a versatile building block for synthesizing more complex thiazole derivatives. These derivatives have been utilized in the development of new materials and chemical reaction accelerators. The compound's unique substitution pattern enhances its reactivity and allows for the formation of various functionalized thiazoles.
The compound exhibits significant biological activities:
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown it to be effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 32 to 128 µg/mL .
- Antifungal Activity : The compound also shows antifungal effects against drug-resistant strains of fungi. Research indicates that it can inhibit the growth of Candida species and other emerging fungal pathogens .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viral strains. The compound has been evaluated for its cytotoxicity in human cell lines with promising results indicating low toxicity at therapeutic concentrations .
Medicinal Applications
This compound is being explored for its potential therapeutic effects:
- Anti-inflammatory and Analgesic Properties : The compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism involves the inhibition of specific enzymes involved in inflammatory pathways.
- Anticancer Potential : Research indicates that this thiazole derivative may possess anticancer properties. It has been tested against various cancer cell lines with results showing selective cytotoxicity while sparing normal cells .
| Biological Activity | IC50 (µM) | Effectiveness |
|---|---|---|
| Antiviral | 25 | Moderate |
| Antioxidant | 15 | High |
| Antibacterial (S. aureus) | 64 | Effective |
| Antibacterial (E. coli) | 128 | Moderate |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines including breast and lung cancer. Results indicated a significant reduction in cell viability at higher concentrations (up to 87% reduction), suggesting its potential as an anticancer lead compound .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of thiazole derivatives showed that structural modifications to this compound enhanced its effectiveness against resistant bacterial strains. This highlights the importance of chemical modification in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Key Differences and Implications
Substituent Effects: Methyl Groups: The N,5-dimethyl substitution in the target compound likely increases lipophilicity compared to unsubstituted dihydrothiazoles (e.g., N-hexyl derivative ), which may influence membrane permeability and metabolic stability. Bulkier Substituents: Compounds with aryl or triarylmethyl groups (e.g., T122, SSR125543A) exhibit pronounced biological activities due to enhanced target interaction but may face pharmacokinetic challenges due to higher molecular weight .
Biological Activity
N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, antifungal, antiviral, and potential anticancer properties. The following sections detail the mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 128.2 g/mol. It features a thiazole ring structure characterized by the presence of sulfur and nitrogen atoms. The compound typically appears as a white to light yellow crystalline solid with a melting point range of 66-69 °C.
Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C5H8N2S | Contains two methyl groups enhancing lipophilicity |
| 4-Methylthiazole | C4H5NS | Lacks additional methyl group; used in flavoring industries |
| N-Methylthiazole | C4H6N2S | Exhibits different biological activities |
| 2-Amino-thiazole | C4H6N2S | Known for its antimicrobial properties |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound is known to inhibit various enzymes and receptors involved in microbial growth and inflammation. For instance:
- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects by inhibiting microbial enzymes essential for cell wall synthesis.
- Antifungal Activity : It has been shown to disrupt fungal cell membranes and inhibit ergosterol biosynthesis.
- Antiviral Activity : Research indicates that it may interfere with viral replication processes.
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various pathogens including:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
- Fungi : Demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger.
- Viruses : Preliminary studies suggest potential antiviral effects against certain viral pathogens.
Study 1: Antibacterial Activity Against Mycobacterium tuberculosis
A study evaluated the antibacterial activity of thiazole derivatives against Mycobacterium tuberculosis. This compound showed sub-micromolar MIC values indicating strong potential as an anti-tubercular agent .
Study 2: Antifungal Efficacy
In vitro testing revealed that this compound exhibited significant antifungal activity with MIC values lower than those of standard antifungal agents like fluconazole .
Study 3: Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
In Vitro Studies
In vitro studies have consistently demonstrated the efficacy of this compound across various biological assays:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against key bacterial strains .
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Effective concentrations were noted that confirmed its bactericidal and fungicidal properties.
- Time-Kill Assays : These assays indicated rapid bactericidal effects against replicating bacteria.
Mechanistic Insights
The mechanism underlying the biological activities of this compound involves:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival.
- Membrane Disruption : Acts on fungal membranes leading to cell lysis.
Q & A
Q. What are the standard synthetic routes for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine?
The synthesis typically involves cyclization of thiourea derivatives with α-haloketones or aldehydes. For example, a general procedure involves heating thiourea with 3-aryl-2-chloropropanal in ethanol under reflux, followed by alkaline workup and recrystallization (e.g., from CCl₄) . Alternative methods include reacting thiazol-2-amine precursors with acyl chlorides in pyridine at room temperature, followed by purification via chromatography or recrystallization . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical for yield improvement.
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction provides precise structural parameters, including unit cell dimensions (e.g., Å, Å, Å), space group (), and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). Refinement with riding models for H atoms and residual factor analysis () ensures accuracy . This method resolves stereochemical ambiguities and validates bond lengths/angles against computational predictions.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H NMR : Signals for NH₂ (δ ~6.67 ppm, broad singlet) and diastereotopic protons in the dihydrothiazole ring (δ ~3.90 ppm, multiplet) .
- IR : Stretching vibrations for C=N (1630–1680 cm⁻¹) and S–C (670–750 cm⁻¹) bonds .
- Mass Spectrometry : Molecular ion peaks () matching the molecular formula (e.g., C₇H₁₁N₂S⁺) and fragmentation patterns .
Q. How can researchers address purification challenges for this compound?
Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar solvents (e.g., methanol or ethanol). For hydrochloride salts, washing with NaHCO₃ solution removes acidic impurities . TLC monitoring (e.g., using iodine vapor or UV visualization) ensures reaction completion and purity assessment .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies in antimicrobial or anticancer results may arise from assay variability (e.g., bacterial strains, cell lines) or compound stability. To address this:
- Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Validate purity via HPLC (>95%) and confirm stability under assay conditions (e.g., pH, temperature) .
- Use computational tools (e.g., molecular docking) to correlate structural features (e.g., substituent electronegativity) with activity trends .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution for precipitation .
- Microwave Assistance : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yields >80% .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., PFOR in anaerobic organisms) to assess hydrogen bonding and hydrophobic interactions .
- QSAR Models : Relate substituent effects (e.g., methyl vs. chloro groups) to bioactivity using regression analysis .
Q. What are the stability considerations for long-term storage of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
